

# Application Notes and Protocols for CP-339818 (Tofacitinib) in Lymphocyte Proliferation Assays

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## Compound of Interest

Compound Name: CP-339818

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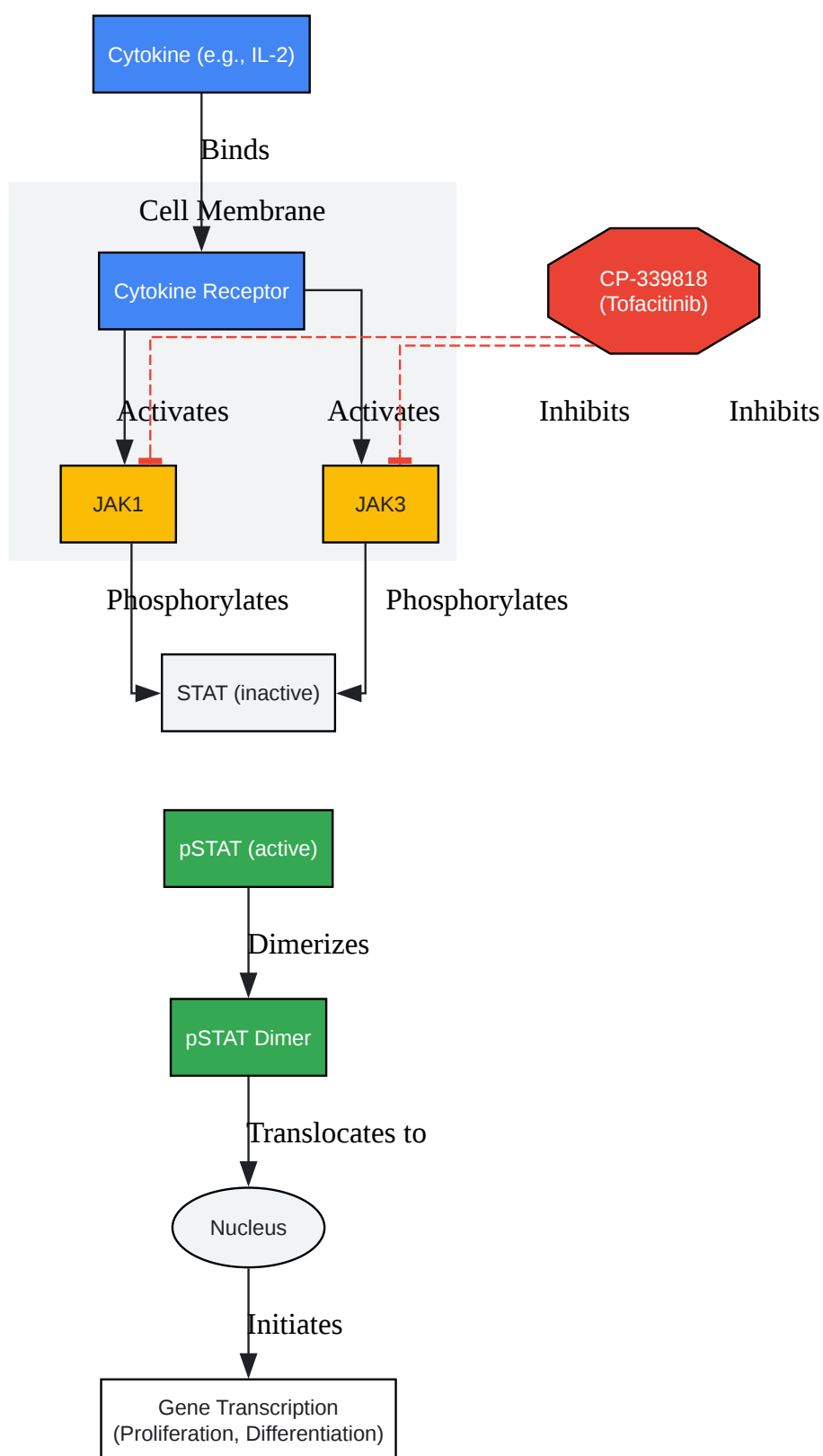
## Introduction

**CP-339818**, also known as Tofacitinib, is a potent inhibitor of Janus kinases (JAKs), playing a crucial role in the modulation of immune responses.[1] It selectively targets JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is essential for the proliferation and differentiation of lymphocytes.[1][2] These application notes provide detailed protocols for assessing the in-vitro effects of **CP-339818** on lymphocyte proliferation using two standard methods: tritiated thymidine ([3H]-Thymidine) incorporation and Carboxyfluorescein succinimidyl ester (CFSE) dye dilution followed by flow cytometry.

## Mechanism of Action

**CP-339818** exerts its immunosuppressive effects by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] This action blocks the downstream signaling of various cytokines that are critical for lymphocyte activation, proliferation, and function.[1][3] The primary targets, JAK1 and JAK3, are associated with the common gamma chain ( $\gamma$ c) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are pivotal for T-cell and Natural Killer (NK) cell development and homeostasis.[2]

## JAK-STAT Signaling Pathway Inhibition by CP-339818



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Caption: Inhibition of the JAK-STAT signaling pathway by **CP-339818**.

## Quantitative Data Summary

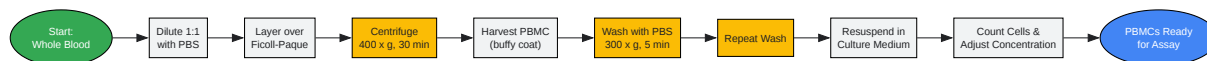
The following table summarizes the inhibitory concentrations (IC50) and effective doses of **CP-339818** from various in-vitro studies.

Parameter	Target	Cell Type	Assay	IC50 / Effective Concentration	Reference
IC50	JAK3 (cell-free)	-	Kinase Assay	1 nM	<a href="#">[4]</a> <a href="#">[5]</a>
IC50	JAK2 (cell-free)	-	Kinase Assay	20 nM	<a href="#">[4]</a> <a href="#">[5]</a>
IC50	JAK1 (cell-free)	-	Kinase Assay	112 nM	<a href="#">[4]</a>
IC50	IL-2-mediated proliferation	Human T-cell blasts	[3H]-Thymidine Incorporation	11 nM	<a href="#">[5]</a>
IC50	Mixed Lymphocyte Reaction	Murine lymphocytes	[3H]-Thymidine Incorporation	91 nM	<a href="#">[4]</a>
Effective Concentration	Inhibition of PHA-stimulated proliferation	Human PBMCs	CFSE Dye Dilution	100 nM (markedly reduced)	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

### Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a prerequisite for both the [3H]-Thymidine and CFSE assays.



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Caption: Workflow for the isolation of PBMCs from whole blood.

Materials:

- Heparinized whole blood
- Phosphate-Buffered Saline (PBS)
- Ficoll-Paque PLUS
- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
- 50 mL conical tubes
- Centrifuge

Procedure:

- Dilute whole blood 1:1 with PBS.[8]
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.[8]
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]
- Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.[8]
- Wash the collected cells by adding PBS and centrifuging at 300 x g for 5 minutes.[8]
- Repeat the wash step.
- Resuspend the cell pellet in complete RPMI-1640 medium.

- Count the cells and adjust the concentration to  $1 \times 10^6$  cells/mL for the assay.

## Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation

This assay measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[\[9\]](#)

Materials:

- Isolated PBMCs ( $1 \times 10^6$  cells/mL)
- **CP-339818** (Tofacitinib) stock solution
- Phytohemagglutinin (PHA) or other mitogens/antigens
- [3H]-Thymidine (1  $\mu$ Ci/well)
- 96-well round-bottom plates
- Cell harvester
- Scintillation counter

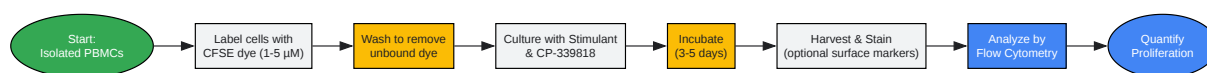
Procedure:

- Plate 100  $\mu$ L of the PBMC suspension ( $1 \times 10^5$  cells) into each well of a 96-well plate.
- Add 50  $\mu$ L of culture medium containing the desired concentrations of **CP-339818** or vehicle control.
- Add 50  $\mu$ L of culture medium with or without a stimulant (e.g., PHA at 10  $\mu$ g/mL).[\[9\]](#) Include unstimulated controls.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours.[\[10\]](#)
- Pulse the cells by adding 1  $\mu$ Ci of [3H]-Thymidine to each well.[\[9\]](#)

- Incubate for an additional 8-18 hours.
- Harvest the cells onto filter mats using a cell harvester.
- Measure the incorporated radioactivity using a scintillation counter.
- Data is typically expressed as counts per minute (CPM). The stimulation index (SI) can be calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).[9]

## Lymphocyte Proliferation Assay using CFSE Dye Dilution

This flow cytometry-based assay tracks cell division by the progressive halving of the fluorescent dye CFSE in daughter cells.[11][12]



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Caption: Workflow for the CFSE-based lymphocyte proliferation assay.

Materials:

- Isolated PBMCs ( $1 \times 10^6$  cells/mL)
- CFSE dye stock solution (e.g., 5 mM in DMSO)
- **CP-339818** (Tofacitinib) stock solution
- Stimulant (e.g., PHA, anti-CD3/CD28 beads)
- Culture plates (24- or 96-well)
- Flow cytometer

Procedure:

- Wash the isolated PBMCs and resuspend them at  $1 \times 10^6$  cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5  $\mu$ M and incubate for 10-20 minutes at 37°C, protected from light.[\[12\]](#)[\[13\]](#)
- Quench the staining by adding 5 volumes of ice-cold complete culture medium.
- Wash the cells twice with complete medium to remove excess CFSE.
- Resuspend the cells in complete medium and plate them in culture plates.
- Add the desired concentrations of **CP-339818** or vehicle control.
- Add the stimulant (e.g., PHA or anti-CD3/CD28 beads).
- Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells. If desired, stain with fluorescently labeled antibodies for specific lymphocyte subsets (e.g., CD4, CD8).
- Analyze the cells by flow cytometry. Proliferation is visualized as a series of peaks with successively lower fluorescence intensity, representing subsequent generations of divided cells.[\[11\]](#)

## Data Interpretation and Troubleshooting

- High Background in [3H]-Thymidine Assay: Ensure that the cells are healthy and not overly stressed during isolation. Check for contamination in the culture medium.
- Low Proliferation in Controls: Verify the potency of the mitogen/antigen. Ensure optimal cell density and culture conditions.
- Broad CFSE Peaks: This may indicate asynchronous cell division or cell death. Ensure a uniform and non-toxic staining concentration of CFSE.
- **CP-339818** Solubility: **CP-339818** is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture is non-toxic to the cells (usually <0.1%).

By following these detailed protocols, researchers can effectively evaluate the immunomodulatory properties of **CP-339818** on lymphocyte proliferation.

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